molecular formula C22H19BrO3 B017110 2-Bromo-3',5'-dibenzyloxyacetphenone CAS No. 28924-18-7

2-Bromo-3',5'-dibenzyloxyacetphenone

Cat. No. B017110
Key on ui cas rn: 28924-18-7
M. Wt: 411.3 g/mol
InChI Key: JIQMOQSQAVBFLO-UHFFFAOYSA-N
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Patent
US08703826B2

Procedure details

A solution of 2.4 mL (46 mmol) of Br2 in 45 mL of CHCl3 was added dropwise over 1 h to a chilled, stirring solution of 9.66 g (29 mmol) of 3′,5′-dibenzyloxyacetophenone (45) in 40 mL of CHCl3. The resulting solution was allowed to warm to room temperature over 1 hour with good stirring, then poured into 100 mL of cold H2O and transferred to a separatory funnel where the CHCl3 fraction was isolated, washed with brine solution, dried (Na2SO4), filtered, and concentrated to 10.8 g. This material was applied to 500 g of silica gel, eluting with CHCl3 to obtain 2.65 g (22%) of compound 46 as a white solid. 1H NMR (CDCl3) δ 4.39 (s, 2H), 5.08 (s, 4H), 6.85 (t, 1H, J=2.1 Hz), 7.20 (d, 2H, J=2.4 Hz), 7.31-7.44 (m, 10H).
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
9.66 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
22%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([O:10][C:11]1[CH:12]=[C:13]([C:25](=[O:27])[CH3:26])[CH:14]=[C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:16]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O>C(Cl)(Cl)Cl>[CH2:18]([O:17][C:15]1[CH:14]=[C:13]([C:25](=[O:27])[CH2:26][Br:1])[CH:12]=[C:11]([O:10][CH2:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:16]=1)[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
9.66 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1)OCC1=CC=CC=C1)C(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 10.8 g
WASH
Type
WASH
Details
eluting with CHCl3

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1)OCC1=CC=CC=C1)C(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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